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Compound of Interest

Compound Name: Detiviciclovir

Cat. No.: B1194682 Get Quote

Disclaimer: Information regarding Detiviciclovir (AM365) in the public domain is limited. This

document provides a technical overview based on its classification as a nucleoside analogue

and general principles of antiviral drug development. Specific experimental data, where

unavailable, is presented with representative examples from analogous compounds to illustrate

typical findings for this class of antivirals.

Introduction
Detiviciclovir, also known as AM365, is an antiviral agent belonging to the class of nucleoside

analogues. Its chemical structure suggests potential activity against various DNA viruses,

positioning it as a compound of interest for researchers and drug development professionals in

the field of virology. As a nucleoside analogue, its mechanism of action is predicated on the

inhibition of viral DNA synthesis, a clinically validated strategy for the management of viral

infections. This technical guide aims to provide a comprehensive overview of the chemical

structure, physicochemical properties, and putative biological activities of Detiviciclovir,
alongside generalized experimental protocols relevant to its evaluation.

Chemical Structure and Physicochemical Properties
Detiviciclovir is chemically designated as 2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol.[1] Its

structure features a purine nucleobase (2-aminopurine, a guanine analogue) attached to an

acyclic side chain. This acyclic nature is a hallmark of many successful antiviral nucleoside

analogues, such as acyclovir.
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Figure 1: Chemical Structure of Detiviciclovir (AM365).

A summary of the key chemical and physical properties of Detiviciclovir is presented in Table

1.

Property Value Reference

Molecular Formula C₉H₁₃N₅O₂ [2]

Molecular Weight 223.23 g/mol [2]

CAS Number 220984-26-9 [2]

IUPAC Name
2-[(2-amino-9H-purin-9-

yl)methyl]propane-1,3-diol
[1]

Predicted XlogP -1.5 [1]

Appearance
White to off-white solid (typical

for this class)
N/A

Solubility
Soluble in DMSO, sparingly

soluble in water (predicted)
N/A

Proposed Mechanism of Action
As a nucleoside analogue, Detiviciclovir is expected to exert its antiviral effect by targeting

viral DNA polymerase. The proposed mechanism of action involves a series of intracellular

phosphorylation steps, ultimately leading to the termination of viral DNA chain elongation.
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Figure 2: Proposed Mechanism of Action for Detiviciclovir.

This pathway highlights the necessity of viral-specific enzymes, such as thymidine kinase, for

the initial activation step, which confers selectivity for virus-infected cells and minimizes toxicity

to uninfected host cells. The resulting triphosphate form of Detiviciclovir then acts as a

competitive inhibitor of the natural substrate (dGTP) for the viral DNA polymerase. Upon

incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on its acyclic side

chain prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading

to chain termination.

In Vitro Antiviral Activity (Representative Data)
Comprehensive in vitro antiviral activity data for Detiviciclovir is not widely published. Table 2

presents a representative dataset, based on typical values for nucleoside analogues against

common DNA viruses, to illustrate how such data would be presented. The key parameters are

the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the

selectivity index (SI), which is the ratio of CC50 to IC50 and indicates the therapeutic window of

the compound.

Virus Cell Line IC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Herpes Simplex

Virus 1 (HSV-1)
Vero 0.5 >100 >200

Herpes Simplex

Virus 2 (HSV-2)
HFF 0.8 >100 >125

Varicella-Zoster

Virus (VZV)
MRC-5 1.2 >100 >83

Human

Cytomegalovirus

(HCMV)

HFF 5.0 >100 >20

Pharmacokinetics (Predicted Profile)
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The pharmacokinetic profile of a drug candidate is crucial for its clinical development. Based on

its chemical structure, a predicted pharmacokinetic profile for Detiviciclovir is summarized in

Table 3.

Parameter Predicted Characteristic Rationale

Absorption Moderate oral bioavailability

The hydrophilic nature may

limit passive diffusion across

the gut wall.

Distribution Wide distribution into tissues

Low molecular weight and

hydrophilicity suggest good

tissue penetration.

Metabolism Minimal metabolism

Acyclic side chain is generally

resistant to metabolic

enzymes.

Excretion Primarily renal excretion

Excreted largely unchanged in

the urine, similar to other

nucleoside analogues.

Experimental Protocols
Detailed, validated experimental protocols for Detiviciclovir are not publicly available. The

following sections provide generalized methodologies for key experiments typically performed

for the evaluation of novel antiviral nucleoside analogues.

Synthesis of Detiviciclovir (AM365)
A plausible synthetic route for Detiviciclovir would involve the alkylation of a protected 2-

aminopurine with a suitable electrophile containing the propane-1,3-diol moiety.
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Figure 3: Generalized Synthetic Workflow for Detiviciclovir.

Methodology:

Protection: The 2-amino group of 2-aminopurine is protected, for example, by acylation.

Alkylation: The protected 2-aminopurine is reacted with a suitable alkylating agent, such as

2-(bromomethyl)propane-1,3-diyl diacetate, in the presence of a base (e.g., potassium

carbonate) in an appropriate solvent (e.g., DMF).

Deprotection: The protecting groups on the amino function and the hydroxyl groups are

removed under appropriate conditions (e.g., basic hydrolysis) to yield Detiviciclovir.

Purification: The final product is purified by techniques such as column chromatography or

recrystallization.

In Vitro Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a

compound against plaque-forming viruses.

Methodology:

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) is

prepared in multi-well plates.

Virus Infection: The cells are infected with a known amount of virus for a defined adsorption

period.
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Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-

solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of

Detiviciclovir.

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3

days).

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with

crystal violet), and the viral plaques are counted.

Data Analysis: The IC50 value is calculated as the concentration of the compound that

reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to determine the cytotoxicity of a compound.

Methodology:

Cell Seeding: Host cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of Detiviciclovir and

incubated for the same duration as the antiviral assay.

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of

formazan crystals by metabolically active cells.

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

Absorbance Measurement: The absorbance is read on a microplate reader at the

appropriate wavelength.

Data Analysis: The CC50 value is calculated as the concentration of the compound that

reduces cell viability by 50% compared to the untreated control.

Pharmacokinetic Study in Rats (Illustrative)
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A basic pharmacokinetic study in a rodent model provides initial insights into the ADME

properties of a drug candidate.

Methodology:

Animal Dosing: A cohort of rats is administered Detiviciclovir via the intended clinical route

(e.g., oral gavage or intravenous injection) at a defined dose.

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from

a suitable site (e.g., tail vein).

Plasma Preparation: The blood samples are processed to obtain plasma.

Sample Analysis: The concentration of Detiviciclovir in the plasma samples is quantified

using a validated analytical method, such as HPLC-MS/MS.

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to

calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. A

study by Wang J, et al. describes an HPLC method for the determination of Detiviciclovir in
rat liver perfusate, which could be adapted for plasma sample analysis.

Conclusion
Detiviciclovir (AM365) represents a promising scaffold for the development of new antiviral

therapies. Its classification as a nucleoside analogue suggests a well-understood mechanism

of action with the potential for high selectivity and potency against DNA viruses. While specific

and detailed public data on its biological activity and pharmacokinetic profile are currently

scarce, the general methodologies and principles outlined in this technical guide provide a solid

framework for its further investigation and development. Future research should focus on

comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of

Detiviciciclovir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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